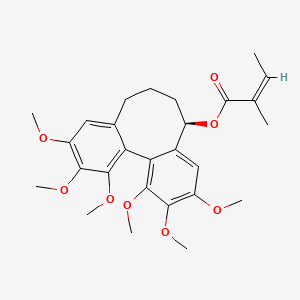
KadsufolinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadsufolinA is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadsufolinA typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. Common synthetic routes include:
Step 1: Formation of intermediate A through a condensation reaction.
Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.
Step 3: Final cyclization to form this compound under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the volume of reactants.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification processes: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
KadsufolinA undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form different reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products
Scientific Research Applications
KadsufolinA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of KadsufolinA involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: On the surface of cells, triggering a cascade of intracellular events.
Modulate enzyme activity: Affecting various metabolic pathways.
Influence gene expression: Leading to changes in cellular function and behavior.
Comparison with Similar Compounds
KadsufolinA is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Include compounds like KadsufolinB and KadsufolinC, which share structural similarities but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its specific binding affinity to certain receptors and its stability under various conditions.
Properties
Molecular Formula |
C27H34O8 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(8R)-3,4,5,14,15,16-hexamethoxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H34O8/c1-9-15(2)27(28)35-18-12-10-11-16-13-19(29-3)23(31-5)25(33-7)21(16)22-17(18)14-20(30-4)24(32-6)26(22)34-8/h9,13-14,18H,10-12H2,1-8H3/b15-9-/t18-/m1/s1 |
InChI Key |
QBQZUJXIFPQTNV-IDGGIGOKSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCCC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1CCCC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















